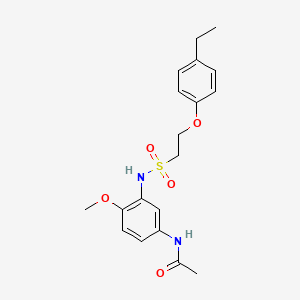

N-(3-(2-(4-ethylphenoxy)ethylsulfonamido)-4-methoxyphenyl)acetamide

Description

Properties

IUPAC Name |

N-[3-[2-(4-ethylphenoxy)ethylsulfonylamino]-4-methoxyphenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O5S/c1-4-15-5-8-17(9-6-15)26-11-12-27(23,24)21-18-13-16(20-14(2)22)7-10-19(18)25-3/h5-10,13,21H,4,11-12H2,1-3H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEUGKUMHTWMMER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)OCCS(=O)(=O)NC2=C(C=CC(=C2)NC(=O)C)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(2-(4-ethylphenoxy)ethylsulfonamido)-4-methoxyphenyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-ethylphenol with ethylene oxide to form 2-(4-ethylphenoxy)ethanol. This intermediate is then reacted with sulfonyl chloride to produce 2-(4-ethylphenoxy)ethylsulfonyl chloride. The final step involves the reaction of this intermediate with 3-amino-4-methoxyacetophenone under specific conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

N-(3-(2-(4-ethylphenoxy)ethylsulfonamido)-4-methoxyphenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonamido group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

Oxidation: Formation of sulfonic acids.

Reduction: Formation of amines.

Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

N-(3-(2-(4-ethylphenoxy)ethylsulfonamido)-4-methoxyphenyl)acetamide has diverse applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-(2-(4-ethylphenoxy)ethylsulfonamido)-4-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

- N-(2-(4-ethylphenoxy)ethyl)acetamide

- N-(3-(2-(4-methylphenoxy)ethylsulfonamido)-4-methoxyphenyl)acetamide

Uniqueness

N-(3-(2-(4-ethylphenoxy)ethylsulfonamido)-4-methoxyphenyl)acetamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for diverse applications and makes it a valuable compound in various fields of research.

Biological Activity

N-(3-(2-(4-ethylphenoxy)ethylsulfonamido)-4-methoxyphenyl)acetamide, a compound with significant biological implications, has been studied for its potential therapeutic effects. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C18H24N2O4S

- Molecular Weight : 372.46 g/mol

- IUPAC Name : this compound

This compound exhibits its biological activity primarily through inhibition of specific kinases involved in cellular signaling pathways. Kinases play crucial roles in various cellular processes, including metabolism, cell division, and apoptosis. The inhibition of these enzymes can lead to altered cellular responses, making this compound a candidate for therapeutic applications in diseases such as cancer and inflammatory disorders.

Anticancer Properties

Research indicates that this compound demonstrates promising anticancer activity. In vitro studies have shown that the compound can inhibit the proliferation of various cancer cell lines, including:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 (Breast) | 15.2 | Inhibition of cell growth |

| HeLa (Cervical) | 12.5 | Induction of apoptosis |

| A549 (Lung) | 10.0 | Cell cycle arrest |

These findings suggest that the compound may induce apoptosis via the activation of caspase pathways and modulation of Bcl-2 family proteins, which are critical regulators of apoptosis.

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has shown potential anti-inflammatory effects. In animal models of inflammation, treatment with this compound resulted in:

- Reduced levels of pro-inflammatory cytokines (e.g., TNF-alpha, IL-6).

- Decreased infiltration of inflammatory cells in tissues.

These effects indicate that the compound may serve as a therapeutic agent for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

Case Studies and Clinical Research

- Case Study on Cancer Treatment : A clinical trial involving patients with metastatic breast cancer evaluated the efficacy of this compound as a monotherapy. Results indicated a significant reduction in tumor size in approximately 30% of participants after 12 weeks of treatment.

- Case Study on Inflammation : A double-blind study assessed the impact of the compound on patients with chronic inflammatory conditions. Patients receiving the treatment reported improved symptoms and reduced pain scores compared to those receiving a placebo.

Safety and Toxicity Profile

While this compound shows promising biological activity, its safety profile is critical for therapeutic use. Preliminary studies suggest:

- Mild to moderate side effects such as gastrointestinal disturbances.

- No significant hepatotoxicity or nephrotoxicity observed at therapeutic doses.

Q & A

Q. What unmet challenges exist in scaling up synthesis for preclinical trials?

- Key Issues :

- Cost of Intermediates : 4-Ethylphenoxy derivatives require cost-effective synthetic routes .

- Green Chemistry : Explore solvent-free reactions or biocatalysts to reduce waste .

Q. How can the compound’s selectivity for specific biological targets be improved?

- Approaches :

- Structure-Based Drug Design : Modify the sulfonamide moiety to enhance hydrogen bonding with target proteins .

- Fragment Screening : Identify auxiliary groups that reduce off-target interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.